molecular formula C6H5N3O4 B14612407 N-Hydroxy-5-nitropyridine-3-carboxamide CAS No. 59290-22-1

N-Hydroxy-5-nitropyridine-3-carboxamide

Cat. No.: B14612407
CAS No.: 59290-22-1
M. Wt: 183.12 g/mol
InChI Key: DCNDFORSLPZXAR-UHFFFAOYSA-N
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Description

N-Hydroxy-5-nitropyridine-3-carboxamide is a nitro-substituted pyridine derivative characterized by a hydroxyl group (-OH) and a carboxamide (-CONHOH) moiety at the 3-position of the pyridine ring.

Properties

CAS No.

59290-22-1

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

N-hydroxy-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C6H5N3O4/c10-6(8-11)4-1-5(9(12)13)3-7-2-4/h1-3,11H,(H,8,10)

InChI Key

DCNDFORSLPZXAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further functionalization steps, such as hydroxylation and carboxamidation, are carried out under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines are employed for substitution reactions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Carbonyl derivatives: Formed through the oxidation of the hydroxyl group.

    Substituted pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-Hydroxy-5-nitropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Nitro Group (-NO₂)

  • This compound : The nitro group at the 5-position creates strong electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilic substitution reactivity.
  • Comparison :
    • 5-Nitro-2-pyridinecarboxylic acid : Nitro group similarly stabilizes negative charge in coordination complexes .
    • Ranitidine derivatives : Nitroacetamide moiety contributes to ranitidine’s stability and receptor binding .

Carboxamide (-CONHOH) vs. Carboxylic Acid (-COOH)

Hydroxy Group (-OH)

  • The hydroxy group in this compound may facilitate metal chelation or serve as a site for derivatization, contrasting with the methyl or amine groups in 2-methyl-5-nitropyridin-3-amine .

Spectroscopic Differentiation

Infrared (IR) and Raman spectroscopy can distinguish these compounds:

  • Nitro Group : Strong asymmetric/symmetric stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹ in IR .
  • Carboxamide : N-H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹) .
  • Hydroxy Group : Broad O-H stretch (~3200–3600 cm⁻¹) in IR, absent in methyl- or amine-substituted analogs .

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